molecular formula C9H9F B1302169 3-(3-Fluorophenyl)-1-propene CAS No. 30984-53-3

3-(3-Fluorophenyl)-1-propene

Cat. No. B1302169
CAS RN: 30984-53-3
M. Wt: 136.17 g/mol
InChI Key: YKMILTYKWQXCOC-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1-propene is a compound that is part of a broader class of fluorinated organic molecules. These compounds are of interest due to their potential applications in materials science, pharmaceuticals, and organic electronics. The presence of fluorine atoms in organic compounds can significantly alter their physical, chemical, and biological properties, making them valuable for various applications.

Synthesis Analysis

The synthesis of fluorinated compounds often involves the introduction of fluorine or fluorine-containing groups into organic molecules. For instance, the synthesis of 3-fluoro-4-hexylthiophene, a related compound, involves a multi-step process including perbromination, protection of thiophene rings, and bromine/fluorine exchange . Similarly, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas are synthesized through the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines . These methods highlight the complexity and specificity required in the synthesis of fluorinated organic compounds.

Molecular Structure Analysis

The molecular structure and conformation of fluorinated alkenes can be studied using various techniques such as electron diffraction, X-ray diffraction, and spectroscopic methods. For example, 2-chloro-3-fluoro-1-propene has been found to exist in equilibrium between syn and gauche conformations, with the syn conformation being more stable . The molecular structure of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has been confirmed by IR and X-ray diffraction studies, showing the importance of geometrical parameters in understanding the stability and reactivity of such molecules .

Chemical Reactions Analysis

Fluorinated alkenes can undergo various chemical reactions, including hydroformylation, which involves the addition of a formyl group to the alkene to form an aldehyde. For instance, 1,1-bis(p-fluorophenyl)ethene and 3,3-bis(p-fluorophenyl)propene can be hydroformylated using rhodium catalysts, with the reaction showing high chemoselectivity and regioselectivity . Additionally, fluorinated alkenes can participate in exchange reactions with other halides, as demonstrated by the fluoro complex of ruthenium(II) reacting with 1,3-diphenylallyl bromide to give 1,3-diphenylallyl fluoride .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated alkenes are influenced by the presence of fluorine atoms. For example, the electronic properties of conjugated polythiophenes can be tuned by incorporating fluorinated thiophene monomers, which oxidize at higher potentials than their non-fluorinated counterparts . The crystal structure of mesogenic alkene monomers, such as 3-[4-(4'-ethylbiphenyl)]-1-propene, reveals noncentrosymmetric monoclinic systems with smectic-like layer structures in the crystalline state . The presence of fluorine can also affect the vibrational properties, hyperpolarizability, and molecular electrostatic potential of the compounds, as seen in the analysis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one .

properties

IUPAC Name

1-fluoro-3-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMILTYKWQXCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374656
Record name 3-(3-Fluorophenyl)-1-propene
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URL https://comptox.epa.gov/dashboard/DTXSID40374656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-1-propene

CAS RN

30984-53-3
Record name 1-Fluoro-3-(2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30984-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30984-53-3
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